2-Amino-2-methyl-1-propanol hydrochloride
Overview
Description
2-Amino-2-methyl-1-propanol hydrochloride is a chemical compound with the molecular formula C₄H₁₁NO·HCl. It is a derivative of 2-amino-2-methyl-1-propanol, where the hydrochloride salt form enhances its stability and solubility. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Amino-2-methyl-1-propanol hydrochloride, also known as AMP hydrochloride, is a versatile compound used in various chemical reactions . Its primary targets are often carboxylic acids, which it can derivatize for gas chromatography (GC) analysis . It also reacts with acyl chlorides to form oxazolines .
Mode of Action
AMP hydrochloride interacts with its targets through chemical reactions. For instance, it can react with acyl chlorides to form oxazolines . This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride, followed by ring closure to form the oxazoline .
Biochemical Pathways
The formation of oxazolines from AMP hydrochloride and acyl chlorides is a key step in the synthesis of 2-oxazolidinones . These compounds are important in medicinal chemistry and have applications in the synthesis of various pharmaceuticals .
Pharmacokinetics
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting that its metabolic products could have significant bioavailability.
Result of Action
The primary result of AMP hydrochloride’s action is the formation of new compounds through chemical reactions. For example, it can form 2-oxazolidinones when reacted with carbon monoxide in the presence of salen-cobalt catalysts . These compounds have various applications in medicinal chemistry .
Action Environment
The action of AMP hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature and pressure . It’s also important to prevent its contact with strong oxidizing agents, as this could lead to decomposition or the formation of hazardous substances . The compound should be stored in a cool, dry, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
1-Propanol, 2-amino-2-methyl-, hydrochloride plays a significant role in various biochemical reactions. It acts as a pH balancer in enzyme assays and other biochemical processes. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a component in enzyme assays to screen for enzyme activity . Additionally, it can interact with proteins and other biomolecules through its amine and alcohol groups, forming hydrogen bonds and ionic interactions that stabilize enzyme-substrate complexes.
Cellular Effects
1-Propanol, 2-amino-2-methyl-, hydrochloride has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in studies involving sarcoma osteogenic (SaOS-2) cells to screen for alkaline phosphatase activity . The compound’s ability to penetrate cell membranes and interact with intracellular components allows it to modulate cellular functions and biochemical pathways.
Molecular Mechanism
The molecular mechanism of 1-Propanol, 2-amino-2-methyl-, hydrochloride involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and ionic interactions, leading to enzyme inhibition or activation. Its amine group can participate in acid-base reactions, neutralizing acids to form salts and water . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can remain stable under certain conditions, but its long-term effects on cellular function need to be monitored. For example, its use as a buffering agent in membrane applications has demonstrated its effectiveness in enhancing the performance and stability of membrane contactor applications .
Dosage Effects in Animal Models
The effects of 1-Propanol, 2-amino-2-methyl-, hydrochloride can vary with different dosages in animal models. While specific dosage effects have not been extensively studied, it is important to consider potential toxic or adverse effects at high doses. The compound’s phototoxic effect, which allows it to interact and penetrate above the sebum layer, suggests that dosage levels should be carefully controlled to avoid adverse reactions .
Metabolic Pathways
1-Propanol, 2-amino-2-methyl-, hydrochloride is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its use in the preparation of PTMSP/PVTMS blend membranes demonstrates its role in enhancing the performance and stability of membrane contactor applications . Additionally, its interactions with metabolic enzymes can affect the overall metabolic processes within cells.
Transport and Distribution
The transport and distribution of 1-Propanol, 2-amino-2-methyl-, hydrochloride within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Its interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-Propanol, 2-amino-2-methyl-, hydrochloride can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, its use in the development of sensing platforms for environmental monitoring highlights its ability to interact with specific cellular components and modulate their functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-2-methyl-1-propanol involves the combination reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :
Combination Reaction: Isobutene, chlorine, and methyl cyanide react in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.
First Hydrolysis: Adding water to N-[1-(chloromethyl)propyl] acetyl chloroamine results in the formation of N-[1-(chloromethyl)propyl] acetamide.
Second Hydrolysis: Further hydrolysis of N-[1-(chloromethyl)propyl] acetamide yields 2-amino-2-methyl-1-propanol.
Industrial Production Methods: The industrial production of 2-amino-2-methyl-1-propanol follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high product purity and minimal steps, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-1-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Amino-2-methyl-1-propanol hydrochloride has a wide range of scientific research applications:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic reagents.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: The parent compound without the hydrochloride salt form.
2-Amino-2-methyl-1,3-propanediol: A similar compound with an additional hydroxyl group.
2-Dimethylaminoethanol: A related compound with a dimethylamino group instead of an amino group.
Uniqueness: 2-Amino-2-methyl-1-propanol hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for certain applications, such as in pharmaceuticals and industrial formulations, where stability and solubility are critical .
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIUAOBHNJYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-68-5 (Parent) | |
Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2062905 | |
Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3207-12-3 | |
Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3207-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003207123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-amino-2-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Hydroxy-1,1-dimethylethyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-hydroxy-1,1-dimethylethyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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